5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
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Overview
Description
5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in various chemical reactions.
Preparation Methods
The synthesis of 5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents can lead to the formation of the oxadiazole ring.
Introduction of the methoxyphenyl group: This step involves the substitution of a phenyl group with a methoxy group, which can be done using methoxylation reactions.
Attachment of the imidazole moiety: The imidazole ring can be introduced through alkylation reactions, where an imidazole derivative reacts with an appropriate alkylating agent.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction may produce simpler, hydrogenated forms.
Scientific Research Applications
5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s stability and reactivity make it useful in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl and imidazole groups contribute to the compound’s binding affinity and specificity, allowing it to exert its effects through various biochemical pathways.
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-methyl-1-(2-(5-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one: This compound shares the imidazole moiety but differs in its overall structure and functional groups.
N-benzyl-p-methoxy-α-methylphenethylamine hydrochloride: This compound contains a methoxyphenyl group but lacks the oxadiazole ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its ability to combine the stability of the oxadiazole ring with the reactivity of the methoxyphenyl and imidazole groups, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-10-15-7-8-18(10)9-13-16-14(20-17-13)11-3-5-12(19-2)6-4-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTSEXGMMLAXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=NOC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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